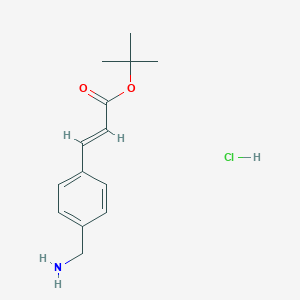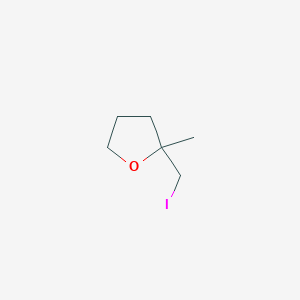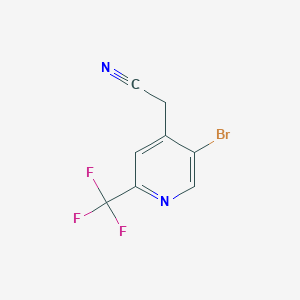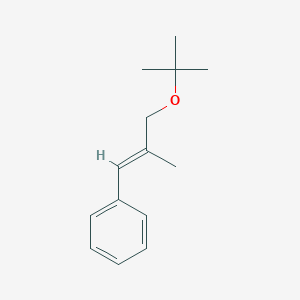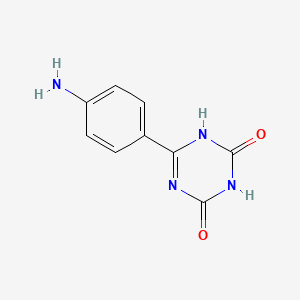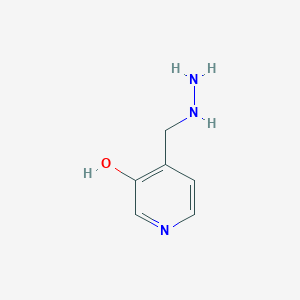
6-Bromo-3-chloropyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H3BrClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carboxamide typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 6-bromo-3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) in N,N-dimethylformamide (DMF) at elevated temperatures (around 105°C).
Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used under acidic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like Pd(PPh3)4 and bases such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions can yield 6-fluoro-3-chloropyrazine-2-carboxamide .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloropyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is often used to inhibit enzymes or proteins involved in disease pathways. For example, it can inhibit RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-hydroxypyrazine-2-carboxamide: This compound is similar in structure but has a hydroxyl group instead of a chlorine atom.
6-Fluoro-3-chloropyrazine-2-carboxamide: This compound has a fluorine atom instead of a bromine atom.
3-Bromo-6-chloropyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-Bromo-3-chloropyrazine-2-carboxamide is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical reactivity.
Eigenschaften
Molekularformel |
C5H3BrClN3O |
|---|---|
Molekulargewicht |
236.45 g/mol |
IUPAC-Name |
6-bromo-3-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H3BrClN3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |
InChI-Schlüssel |
DQQBBQFKCHHSRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


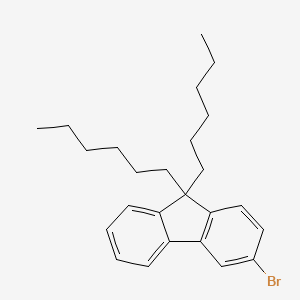
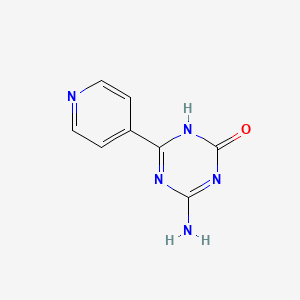
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)

